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molecular formula C8H11N B1678211 N-Ethylaniline CAS No. 103-69-5

N-Ethylaniline

Cat. No. B1678211
M. Wt: 121.18 g/mol
InChI Key: OJGMBLNIHDZDGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06897199B2

Procedure details

1-Phenyl ethylamine (0.27 g, 2.29 mmol) was added to toluene (20 ml) solution of (−)-3-[4-[2-(phenothiazin-10-yl)ethoxy]phenyl]-2-ethoxypropanoic acid (1.0 g, 2.29 mmol). The clear reaction solution was stirred for 2 h at ambient temperature and the salt thus obtained was filtered to yield phenyl ethylamine salt of (−)-3-[4-[2-(phenothiazin-10-yl)ethoxy]phenyl]-2-ethoxypropanoic acid (1.2 g, yield: 94.5%, mp: 140-142° C.; chemical purity: 98.12%, chiral purity: 99.69%(−), 2.95 %(+) by HPLC).
Quantity
0.27 g
Type
reactant
Reaction Step One
Name
(−)-3-[4-[2-(phenothiazin-10-yl)ethoxy]phenyl]-2-ethoxypropanoic acid
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(C(N)C)C=CC=CC=1.[CH:10]1[C:23]2[N:22]([CH2:24][CH2:25][O:26][C:27]3[CH:32]=[CH:31][C:30]([CH2:33][CH:34]([O:38][CH2:39][CH3:40])[C:35]([OH:37])=[O:36])=[CH:29][CH:28]=3)[C:21]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[S:15][C:14]=2[CH:13]=[CH:12][CH:11]=1>C1(C)C=CC=CC=1>[C:21]1([NH:22][CH2:23][CH3:14])[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1.[CH:10]1[C:23]2[N:22]([CH2:24][CH2:25][O:26][C:27]3[CH:28]=[CH:29][C:30]([CH2:33][CH:34]([O:38][CH2:39][CH3:40])[C:35]([OH:37])=[O:36])=[CH:31][CH:32]=3)[C:21]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[S:15][C:14]=2[CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
0.27 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C)N
Name
(−)-3-[4-[2-(phenothiazin-10-yl)ethoxy]phenyl]-2-ethoxypropanoic acid
Quantity
1 g
Type
reactant
Smiles
C1=CC=CC=2SC3=CC=CC=C3N(C12)CCOC1=CC=C(C=C1)CC(C(=O)O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The clear reaction solution was stirred for 2 h at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the salt thus obtained
FILTRATION
Type
FILTRATION
Details
was filtered

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)NCC
Name
Type
product
Smiles
C1=CC=CC=2SC3=CC=CC=C3N(C12)CCOC1=CC=C(C=C1)CC(C(=O)O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 94.5%
YIELD: CALCULATEDPERCENTYIELD 240.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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